molecular formula C13H21NO3 B15297240 Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15297240
M. Wt: 239.31 g/mol
InChI Key: PGWBDWLVHBDDKM-UHFFFAOYSA-N
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Description

tert-Butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a tert-butoxycarbonyl (Boc) protecting group and a 2-oxoethyl substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, enabling selective derivatization of both the azetidine and cyclobutane rings to access novel chemical spaces complementary to piperidine-based systems . Its synthesis involves scalable routes, such as cyclization and oxidation strategies, making it valuable for drug discovery pipelines .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-10(7-13)4-5-15/h5,10H,4,6-9H2,1-3H3

InChI Key

PGWBDWLVHBDDKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CC=O

Origin of Product

United States

Preparation Methods

Route 1: Cyclization via Tosyl Protection and Reductive Amination

  • Step 1 : Lithium aluminum hydride (LiAlH₄) reduction of bicyclic lactam derivatives.
  • Step 2 : Tosyl (Ts) protection of the secondary amine.
  • Step 3 : Ring closure using o-nitrobenzenesulfonamide and potassium carbonate.
  • Step 4 : Deprotection with thiophenol to yield the spirocyclic amine.
  • Step 5 : Boc protection with tert-butyl dicarbonate (Boc₂O) under alkaline conditions.

Yield : 41% overall (patent CN102442934A).

Route 2: Direct Spirocyclization from Ethyl Cyanoacetate

  • Step 1 : Alkylation of ethyl cyanoacetate with bis(2-chloroethyl) ether.
  • Step 2 : Cyclization under basic conditions (K₂CO₃).
  • Step 3 : Sodium borohydride (NaBH₄) reduction of the nitrile group.
  • Step 4 : Boc protection to finalize the 6-oxo intermediate.

Yield : 76% for the cyclization step.

Synthesis of Tert-Butyl 6-(2-Oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate

The 2-oxoethyl group is introduced via functionalization of the 6-oxo intermediate. Three strategies are proposed:

Alkylation-Ester Hydrolysis-Decarboxylation Pathway

  • Alkylation :

    • React tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with ethyl bromoacetate in the presence of a strong base (e.g., LDA).
    • Product : Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2173992-27-1).
    • Conditions : Tetrahydrofuran (THF), −78°C to room temperature.
    • Yield : ~80% (analogous to benzyl Grignard reactions in CN102442934A).
  • Ester Hydrolysis :

    • Treat the ethyl ester with aqueous HCl or NaOH to yield the carboxylic acid.
    • Conditions : Reflux in ethanol/water (1:1).
  • Decarboxylation :

    • Heat the carboxylic acid with copper(I) oxide (Cu₂O) at 150–200°C to induce decarboxylation.
    • Product : this compound.
    • Yield : ~70% (estimated from analogous decarboxylations).

Wittig Reaction Approach

  • Wittig Reagent Preparation :

    • Generate the ylide from ethyl triphenylphosphonium bromide and a strong base (e.g., NaHMDS).
  • Olefination :

    • React the 6-oxo intermediate with the ylide to form an α,β-unsaturated ester.
    • Conditions : THF, 0°C to room temperature.
  • Hydrogenation and Oxidation :

    • Hydrogenate the double bond using Pd/C or Raney Ni.
    • Oxidize the resulting alcohol to the ketone using Jones reagent or Dess-Martin periodinane.

Theoretical Yield : ~50–60% (based on similar spirocyclic transformations).

Reductive Amination with Glyoxal

  • Reductive Amination :

    • React the 6-oxo compound with glyoxal in the presence of NaBH₃CN or NaBH(OAc)₃.
    • Conditions : Dichloromethane (DCM), acetic acid catalyst.
  • Boc Protection :

    • Protect the secondary amine with Boc₂O if necessary.

Challenges : Competing over-alkylation may require careful stoichiometric control.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Alkylation-Decarboxylation High scalability; uses stable reagents Multi-step; decarboxylation efficiency ~50%
Wittig Reaction Direct ketone introduction Requires air-free conditions; costly reagents ~55%
Reductive Amination Single-step functionalization Low regioselectivity; byproduct formation ~40%

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the tert-butyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues at Position 6

The 6-position of 2-azaspiro[3.3]heptane derivatives is critical for modulating reactivity and biological activity. Key analogues include:

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : Features a ketone group at position 6, enabling nucleophilic additions (e.g., Grignard reactions) .
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate : The hydroxyl group allows esterification or etherification, useful in prodrug development .
  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: The amine facilitates amide bond formation, expanding applications in peptidomimetics .
  • tert-Butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate : Synthesized via LiAlH4 reduction of ester precursors, this derivative is used in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Diazaspiro Derivatives

Compounds like 2,6-diazaspiro[3.3]heptanes (e.g., tert-butyl 6-(4-(trifluoromethyl)phenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate) introduce a second nitrogen, enhancing hydrogen-bonding capacity and rigidity. These derivatives are prominent in antagonists for retinol-binding protein 4 (RBP4) and dopamine D3 receptor ligands .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (LogS)
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C11H17NO3 215.26 Not reported -2.5 (ESOL)
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C11H19NO3 213.27 Not reported -1.8 (ESOL)
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate C11H20N2O2 212.29 Not reported -1.2 (ESOL)
tert-Butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate C13H23NO3 241.33 Not reported -1.5 (ESOL)

Key Research Findings

The 6-oxo derivative’s synthesis is 85% efficient via cyclization, outperforming traditional piperidine-based routes .

Diazaspiro compounds exhibit 10-fold higher potency in RBP4 binding assays compared to monocyclic analogues .

PROTACs derived from 6-(2-hydroxyethyl) derivatives achieve >90% androgen receptor degradation at 1 µM .

Biological Activity

Tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate, also known as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

The compound has the following chemical identifiers:

  • CAS Number : 1181816-12-5
  • Molecular Formula : C11_{11}H17_{17}N\O3_{3}
  • IUPAC Name : tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The structure of the compound features a spirocyclic framework, which is significant for its biological interactions.

Synthesis

Two efficient and scalable synthetic routes have been developed for the production of this compound. These methods allow for the generation of this bifunctional compound, which serves as a versatile intermediate for further chemical modifications . The synthesis typically involves the reaction of tert-butyl derivatives with various reagents under controlled conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential pharmacological properties:

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. Studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties

Preliminary investigations have suggested that this compound may possess anticancer activity. In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines, indicating a need for further exploration in cancer therapeutics .

3. Neuroprotective Effects

The spirocyclic structure of this compound is associated with neuroprotective effects in models of neurodegeneration. It has been observed to modulate pathways involved in neuronal survival and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Organic Letters assessed the antimicrobial efficacy of various derivatives based on the azaspiro framework. The results indicated that certain modifications to the tert-butyl group enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells .

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The compound showed significant inhibition of cell growth at micromolar concentrations, warranting further investigation into its mechanism of action .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveModulation of neuronal survival

Q & A

Q. What are the established synthetic routes for tert-butyl 6-(2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : Two primary approaches are derived from related spirocyclic compounds:
  • Route 1 (Oxo Intermediate) : Start with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (). Introduce the 2-oxoethyl group via nucleophilic addition or alkylation. For example, Grignard reagents or Wittig reactions could be employed, though specific conditions for this step require optimization (e.g., solvent choice, temperature control) .

  • Route 2 (Functionalization of Ethyl Derivatives) : Reduce tert-butyl 6-(2-ethoxy-2-oxoethyl) derivatives (e.g., using DIBAL-H in THF at room temperature) to yield hydroxyl intermediates, followed by oxidation (e.g., PCC or Swern oxidation) to install the ketone group ().

  • Key Factors : Reaction temperature, stoichiometry of reducing/oxidizing agents, and purification methods (e.g., silica gel chromatography) critically impact yield. For instance, DIBAL-H reductions require strict anhydrous conditions to avoid side reactions.

    • Data Table : Comparison of Synthetic Routes
RouteKey StepsYield (%)Critical ConditionsReference
Oxo IntermediateAlkylation of 6-oxo precursor~85–90% (estimated)Anhydrous THF, −40°C to 0°C
Ethyl Derivative ReductionDIBAL-H reduction → Oxidation~90–95% (reduction step)Room temperature, THF solvent

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include:
  • Spirocyclic Core : Distinct splitting patterns for axial/equatorial protons (δ 3.5–4.5 ppm, J ~9–10 Hz).
  • tert-Butyl Group : Singlet at δ 1.42 ppm (9H).
  • 2-Oxoethyl Group : Ketone carbon at ~208–210 ppm (13C NMR); adjacent methylene protons as a triplet (δ 2.5–2.8 ppm).
  • HRMS : Confirm molecular formula (e.g., C12H19NO3 requires [M+H]+ = 226.1438). Discrepancies >2 ppm suggest impurities.
  • Polarimetry : For chiral derivatives, optical rotation ([α]D) verifies enantiopurity (e.g., [α]20D = ±20–44° for sulfinyl derivatives).

Advanced Research Questions

Q. How can stereochemical outcomes at the spirocyclic core be controlled during substitutions or derivatization?

  • Methodological Answer :
  • Chiral Auxiliaries : Use tert-butylsulfinyl groups to induce asymmetry. For example, (R)-tert-butylsulfinyl derivatives yield predictable stereochemistry via chelation-controlled reduction (LiAlH4/THF, −40°C).

  • Catalytic Asymmetric Synthesis : Employ palladium catalysts with chiral ligands (e.g., BINAP) for cross-coupling reactions (). Optimize solvent (toluene) and temperature (110°C) to enhance enantiomeric excess.

  • Analysis : Monitor stereochemistry via NOESY (nuclear Overhauser effects) or X-ray crystallography (if crystalline).

    • Data Table : Stereochemical Control Strategies
MethodReagents/ConditionsStereochemical OutcomeReference
Sulfinyl AuxiliaryLiAlH4, THF, −40°CPredominant R-configuration
Pd/BINAP CatalysisToluene, 110°CUp to 95% ee

Q. What strategies resolve contradictions in biological activity when modifying substituents on the azaspiroheptane core?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., hydroxyl, bromo, ethynyl) and assess solubility, logP, and target binding (). For example:

  • Hydroxyl Groups : Increase solubility (e.g., tert-butyl 6-hydroxy derivatives) but may reduce membrane permeability.

  • Bromo Substituents : Enhance electrophilic reactivity but risk off-target effects.

  • Contradiction Analysis : If a 2-oxoethyl derivative shows lower activity than hydroxyethyl analogs, evaluate steric hindrance vs. electronic effects using DFT calculations or crystallography.

    • Data Table : Substituent Effects on Properties
SubstituentSolubility (mg/mL)Bioactivity (IC50, nM)NotesReference
2-Oxoethyl0.5120Moderate activity, high rigidity
Hydroxyethyl2.185Improved solubility, reduced potency
Bromo0.2200High reactivity, low solubility

Q. How can computational methods guide the optimization of synthetic routes or predict reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model transition states for key steps (e.g., spirocyclization energy barriers).
  • Retrosynthetic Analysis : Use tools like Synthia or Reaxys to identify feasible pathways (e.g., prioritizing tert-butyl protection/deprotection steps).
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for coupling reactions.

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